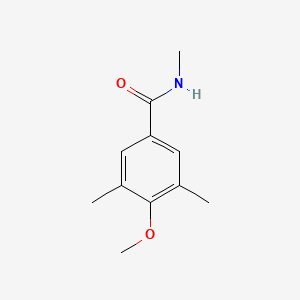
3-(Trifluoromethoxy)propionitrile, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)propionitrile, also known as 3-TFMPC, is an important organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 77°C. 3-TFMPC is used as a reagent in organic synthesis, as a reactant in the preparation of pharmaceuticals, and as a solvent in the synthesis of polymers. In addition, 3-TFMPC has been studied for its potential use in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The trifluoromethoxy group has found utility in drug design and development. Researchers have explored its incorporation into bioactive molecules to enhance their pharmacological properties. For instance, the introduction of CF₃O moieties can improve metabolic stability, lipophilicity, and receptor binding affinity. Additionally, CF₃O-containing compounds may exhibit altered pharmacokinetics, making them promising candidates for drug discovery .
Anti-Inflammatory Agents
One notable application involves the synthesis of CF₃O-substituted resveratrol derivatives. These compounds have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in inflammatory cell models. The 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative, in particular, shows promise in reducing oxidative cytotoxicity and preventing apoptosis under oxidative stress conditions .
Organic Synthesis and Radical Chemistry
The trifluoromethoxy group participates in radical reactions, leading to the formation of CF₃O radicals. These radicals can be generated through single electron transfer steps from appropriate precursors. Researchers have explored their use in synthetic transformations, such as the construction of complex organic molecules and the functionalization of aromatic systems .
Materials Science and Polymer Chemistry
CF₃O-containing compounds have potential applications in materials science. Researchers have investigated their use as building blocks for novel polymers, coatings, and functional materials. The unique electronic properties of the CF₃O group may contribute to enhanced material performance .
Fluorinated Reagents and Catalysts
In recent years, innovative reagents have been developed to facilitate the trifluoromethoxylation reaction. These reagents enable efficient incorporation of the CF₃O group into various substrates. Researchers continue to explore new synthetic methodologies and catalysts for selective CF₃O functionalization .
Agrochemicals and Crop Protection
While still an emerging field, CF₃O-containing compounds have potential applications in agrochemicals. Researchers are investigating their use as herbicides, fungicides, and insecticides. The unique properties of the CF₃O group may lead to improved efficacy and reduced environmental impact .
Zhang, X., & Tang, P. (2019). Recent advances in new trifluoromethoxylation reagents. Science China Chemistry, 62(4), 525–532. Read more Wang, J., et al. (2014). Chem Rev, 114(5), 2432–2506. Landelle, G., et al. (2014). Curr Top Med Chem, 14(8), 941–951.
Wirkmechanismus
Target of Action
It is known that the trifluoromethoxy (cf3o) group, which is a part of this compound, has become a novel moiety in various fields because of its unique features .
Mode of Action
The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . This group is often used in the synthesis of CF3O-containing compounds, facilitated by innovative reagents .
Biochemical Pathways
A related compound, a 4-hydroxy-3’-trifluoromethoxy-substituted resveratrol derivative, has been shown to inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model .
Pharmacokinetics
A related compound, 3-(2,2,2-trifluoroethoxy)-propionitrile, a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability, has been introduced as an electrolyte solvent for high-energy density li|ncm batteries .
Result of Action
The trifluoromethoxy group is known to facilitate the synthesis of cf3o-containing compounds, making them more accessible .
Action Environment
It is known that the trifluoromethoxy group has unique features that make it a novel moiety in various fields .
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)9-3-1-2-8/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUNXWRYTIKYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


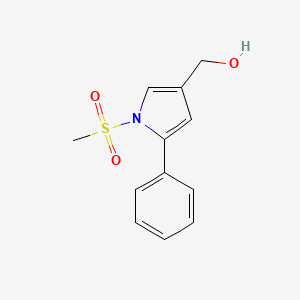
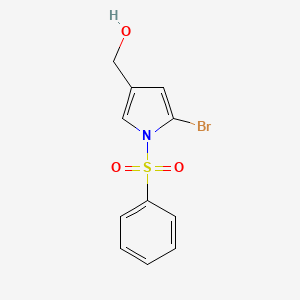
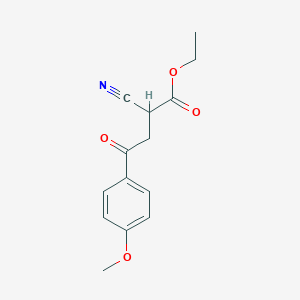
![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)
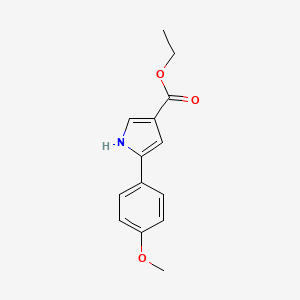
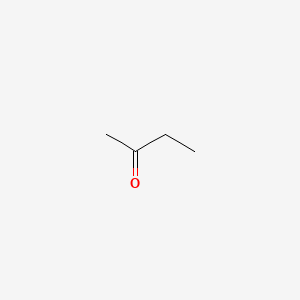
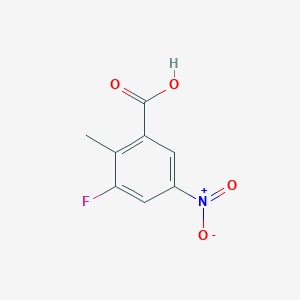
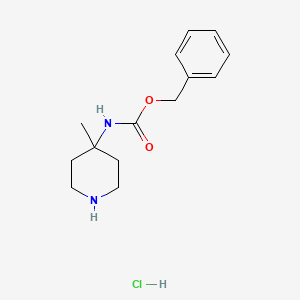
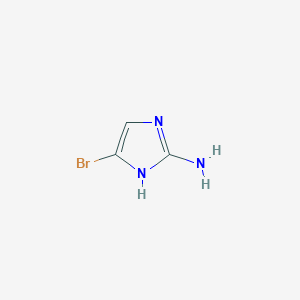
![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)
